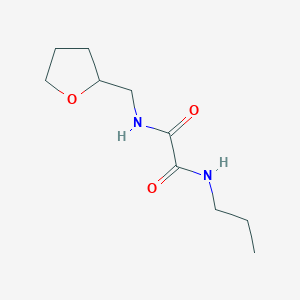
ethyl 5-hydroxy-2-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate hydrochloride
Descripción general
Descripción
Ethyl 5-hydroxy-2-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate hydrochloride, also known as JNJ-7925476, is a chemical compound that has been studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
Ethyl 5-hydroxy-2-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate hydrochloride is a selective antagonist of the 5-HT6 receptor, which is a subtype of the serotonin receptor. It is believed that the compound exerts its therapeutic effects by blocking the activity of the 5-HT6 receptor, which is involved in the regulation of mood and cognitive function.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is a region of the brain that is involved in the regulation of mood and cognitive function. It has also been shown to increase the levels of acetylcholine in the hippocampus, which is a region of the brain that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 5-hydroxy-2-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate hydrochloride in lab experiments is that it is a selective antagonist of the 5-HT6 receptor, which means that it does not affect other serotonin receptors or other neurotransmitter systems. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of ethyl 5-hydroxy-2-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate hydrochloride. One area of research could be to investigate its potential use in the treatment of other psychiatric disorders such as bipolar disorder or post-traumatic stress disorder. Another area of research could be to develop more potent and selective 5-HT6 receptor antagonists that have better solubility and pharmacokinetic properties. Additionally, further studies could be conducted to elucidate the precise mechanisms by which this compound exerts its therapeutic effects.
Aplicaciones Científicas De Investigación
Ethyl 5-hydroxy-2-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate hydrochloride has been studied for its potential use in the treatment of various diseases such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant-like effects in animal models and has also been found to improve cognitive function in rats.
Propiedades
IUPAC Name |
ethyl 5-hydroxy-2-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5.ClH/c1-2-21-16(19)15-12-9-11(18)3-4-13(12)22-14(15)10-17-5-7-20-8-6-17;/h3-4,9,18H,2,5-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJPOMPOKOSDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984398 | |
| Record name | Ethyl 5-hydroxy-2-[(morpholin-4-yl)methyl]-1-benzofuran-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65919-88-2 | |
| Record name | Ethyl 5-hydroxy-2-[(morpholin-4-yl)methyl]-1-benzofuran-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3983222.png)



![3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3983257.png)

![1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B3983268.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B3983276.png)
![2-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-6-methylpyridin-3-ol](/img/structure/B3983284.png)



